molecular formula C19H22N2O3 B5701281 N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide

Cat. No.: B5701281
M. Wt: 326.4 g/mol
InChI Key: QWVJRCQEVZKTTF-UHFFFAOYSA-N
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Description

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide typically involves the following steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 3-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 3-methylphenoxyacetyl chloride.

    Amidation: The 3-methylphenoxyacetyl chloride is reacted with 2-aminophenylbutanamide in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenoxy)acetyl]aniline
  • N-[2-(3-methylphenoxy)acetyl]phenylacetamide
  • N-[2-(3-methylphenoxy)acetyl]benzamide

Uniqueness

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide is unique due to its specific substitution pattern and the presence of both a butanamide and a 3-methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-[[2-(3-methylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-7-18(22)20-16-10-4-5-11-17(16)21-19(23)13-24-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVJRCQEVZKTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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